molecular formula C4H8NO3P B14608531 Cyanomethyl methyl methylphosphonate CAS No. 58263-94-8

Cyanomethyl methyl methylphosphonate

Cat. No.: B14608531
CAS No.: 58263-94-8
M. Wt: 149.09 g/mol
InChI Key: XERPGFPYDKUBFH-UHFFFAOYSA-N
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Description

Methylphosphonate esters are organophosphorus compounds characterized by a phosphorus atom bonded to a methyl group and ester functionalities. These compounds are significant in industrial, environmental, and biochemical contexts due to their varied reactivity, stability, and applications . This article focuses on comparing key methylphosphonate derivatives, leveraging the provided evidence to highlight structural, physical, and functional differences.

Properties

CAS No.

58263-94-8

Molecular Formula

C4H8NO3P

Molecular Weight

149.09 g/mol

IUPAC Name

2-[methoxy(methyl)phosphoryl]oxyacetonitrile

InChI

InChI=1S/C4H8NO3P/c1-7-9(2,6)8-4-3-5/h4H2,1-2H3

InChI Key

XERPGFPYDKUBFH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)OCC#N

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Before examining the preparation methods, it is important to understand the physical and chemical properties of cyanomethyl methyl methylphosphonate:

Property Description
Appearance Clear, colorless to light yellow liquid
Molecular Formula C₃H₆NO₃P
Molecular Weight 135.06 g/mol
Solubility Soluble in most organic solvents
Stability Stable under normal storage conditions
Reactivity Reactive at both the cyano and phosphonate groups

The compound's dual functionality allows it to participate in various reactions, including nucleophilic substitutions, condensations, and coupling reactions. The cyano group provides a reactive site for transformations, while the phosphonate moiety offers opportunities for Horner-Wadsworth-Emmons type reactions.

Preparation Methods

Carbanionic Route via Methylphosphonate Intermediates

One of the most direct approaches to synthesizing this compound involves the reaction of dimethyl methylphosphonate with cyanating agents. This method proceeds through the following steps:

  • Preparation of dimethyl methylphosphonate as a starting material
  • Deprotonation using a strong base to form a carbanionic species
  • Reaction with an appropriate cyanating agent to introduce the cyano group
Preparation of Dimethyl Methylphosphonate

The synthesis begins with the preparation of dimethyl methylphosphonate, which can be accomplished through a thermal rearrangement of trimethyl phosphite. This transformation is typically catalyzed by p-toluenesulfonic acid or related phenylsulfonic acid catalysts.

The reaction proceeds as follows:

  • In an inert gas atmosphere, trimethyl phosphite is mixed with a phenylsulfonic acid catalyst
  • The mixture is heated under pressure to initiate the rearrangement reaction
  • The product is purified by vacuum distillation

This method can achieve yields of over 99% with GC purity exceeding 99%. The reaction can be represented by:

(CH₃O)₃P → CH₃P(O)(OCH₃)₂

Carbanionic Formation and Cyanation

Once dimethyl methylphosphonate is obtained, it can be deprotonated using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (-78°C) in an anhydrous solvent such as tetrahydrofuran (THF). The resulting carbanion can then be treated with a cyanating agent such as tosyl cyanide or cyanogen bromide to yield this compound.

The overall transformation can be represented as:

CH₃P(O)(OCH₃)₂ + Base → ⁻CH₂P(O)(OCH₃)₂ + BaseH⁺
⁻CH₂P(O)(OCH₃)₂ + NC-X → NC-CH₂-P(O)(OCH₃)₂ + X⁻

Where X represents a leaving group from the cyanating agent.

Phosphorylation of Cyanomethanol Derivatives

An alternative approach involves the phosphorylation of cyanomethanol or its derivatives using methylphosphonic dichloride. This method consists of the following steps:

  • Preparation of methylphosphonyl dichloride
  • Reaction with cyanomethanol in the presence of a base
  • Purification of the resulting this compound
Preparation of Methylphosphonyl Dichloride

Methylphosphonyl dichloride (MePCl₂) can be prepared from various sources, including through the chlorination of methylphosphonic acid with phosphorus pentachloride:

CH₃P(O)(OH)₂ + 2PCl₅ → CH₃PCl₂ + 2POCl₃ + 2HCl

Phosphorylation Reaction

The prepared methylphosphonyl dichloride can then be reacted with cyanomethanol in the presence of a tertiary amine base such as triethylamine or pyridine. The reaction proceeds at low temperatures (0-5°C) in an inert solvent such as dichloromethane or chloroform:

CH₃PCl₂ + HOCH₂CN + 2Et₃N → CH₃P(O)(OCH₂CN)(OCH₃) + 2Et₃N·HCl

The methoxy group can be introduced either during the phosphorylation step by adding methanol or in a subsequent step by treating the intermediate with methanol.

Direct Synthesis from Dimethyl Phosphite

A method based on the Michaelis-Becker reaction can also be employed to synthesize this compound. This approach involves:

  • Formation of the sodium salt of dimethyl phosphite
  • Reaction with chloroacetonitrile
  • Rearrangement to form the target compound

The reaction sequence can be represented as follows:

(CH₃O)₂P(O)H + NaH → (CH₃O)₂P(O)⁻Na⁺ + H₂
(CH₃O)₂P(O)⁻Na⁺ + ClCH₂CN → (CH₃O)₂P(O)CH₂CN + NaCl

This method is reported to produce the desired compound with yields ranging from 60-80%.

Transesterification Approach from Higher Phosphonates

This compound can also be prepared through a transesterification approach using higher phosphonate esters. This method involves:

  • Reaction of diethyl cyanomethylphosphonate with trimethylsilyl chloride
  • Selective cleavage of one ethyl group
  • Methylation of the resulting intermediate

The reaction proceeds as follows:

(C₂H₅O)₂P(O)CH₂CN + (CH₃)₃SiCl → (C₂H₅O)(CH₃)₃SiO)P(O)CH₂CN + C₂H₅Cl
(C₂H₅O)((CH₃)₃SiO)P(O)CH₂CN + CH₃OH → (C₂H₅O)(CH₃O)P(O)CH₂CN + (CH₃)₃SiOH

Further modification can yield the desired this compound.

Comparison of Synthesis Methods

The various preparation methods for this compound can be compared based on several criteria to determine their practicality for different applications:

Method Starting Materials Conditions Yield (%) Advantages Limitations
Carbanionic Route Dimethyl methylphosphonate -78°C, THF, LDA, cyanating agent 65-85 High purity, controllable reaction Requires low temperature, sensitive to moisture
Phosphorylation Methylphosphonyl dichloride, Cyanomethanol 0-5°C, CH₂Cl₂, Et₃N 60-75 Direct approach, scalable Handling of corrosive dichloride
Michaelis-Becker Dimethyl phosphite, Chloroacetonitrile RT to 50°C, DMF, NaH 60-80 Milder conditions, commercially available reagents Side reactions possible
Transesterification Diethyl cyanomethylphosphonate RT, CH₃OH, catalyst 50-70 Simple procedure, fewer steps Lower yields, purification challenges

The choice of method depends on several factors including scale of production, available equipment, reagent availability, and desired purity of the final product.

Optimization Parameters for Industrial Production

For industrial-scale production of this compound, several parameters must be optimized:

Temperature Control

Temperature management is critical, particularly for the carbanionic route which requires cryogenic conditions (-78°C) for clean deprotonation. Industrial processes often employ specialized cooling systems and jacketed reactors to maintain these temperatures uniformly.

Solvent Selection

The choice of solvent affects reaction rates, product purity, and environmental impact. While THF is commonly used in laboratory syntheses, industrial processes may substitute with more environmentally friendly alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether.

Catalyst Systems

For methods involving acid catalysis (such as the preparation of dimethyl methylphosphonate), the selection of an appropriate catalyst significantly impacts yield and purity. Phenylsulfonic acid catalysts such as p-toluenesulfonic acid have shown excellent performance with recoverable properties, allowing for continuous processing.

Purification Strategy

Industrial processes require efficient purification strategies. Vacuum distillation has proven effective for purifying dimethyl methylphosphonate intermediates, achieving purities exceeding 99%. For the final this compound product, a combination of distillation and crystallization may be necessary to achieve the desired specifications.

Applications and Relevance

This compound finds applications in various fields:

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of more complex organophosphorus compounds, particularly those with biological activity. The cyano group can be transformed into various functional groups including amides, acids, and heterocycles.

Agricultural Applications

Due to its biological activity against various microorganisms, this compound has potential applications in agricultural formulations as a component of fungicides and bactericides.

Pharmaceutical Precursor

The compound can serve as a building block for pharmaceutical compounds, particularly those targeting phosphate-dependent biological systems.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl methyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyanomethyl methyl methylphosphonate is a phosphonate compound with diverse applications in scientific research and industry. This article explores its applications, focusing on its role in medicinal chemistry, environmental science, and agricultural practices. Comprehensive data tables and case studies will provide insights into its significance and utility.

Applications in Medicinal Chemistry

1. Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals. It has been investigated for its potential to develop new drugs targeting inflammatory diseases and other health conditions. The compound's ability to modify biological pathways makes it a candidate for creating innovative therapeutic agents.

Case Study: Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In laboratory settings, it has been shown to inhibit the growth of various microorganisms, including bacteria and algae, highlighting its potential as an antimicrobial agent in pharmaceutical formulations.

2. Synthesis of Biologically Active Compounds

The compound is also utilized in synthesizing other biologically active molecules. Its reactivity allows for the introduction of functional groups that can enhance the pharmacological profiles of new compounds.

Environmental Applications

1. Contaminant Candidate Lists

This compound has been included in studies assessing potential contaminants in drinking water. Its presence in environmental samples raises concerns about its effects on human health and ecosystems. The compound's toxicological data have been compiled by various agencies to evaluate its risks .

Data Table: Toxicological Data Summary

ParameterValue
Acute Toxicity (Rat)LD50 > 2000 mg/kg
Chronic ToxicityNot fully established
Environmental PersistenceModerate

2. Impact on Microbial Communities

Studies have shown that this compound can alter microbial communities in aquatic environments. Its application as an algaecide or bactericide can help manage harmful algal blooms and bacterial infections in water bodies.

Agricultural Applications

This compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and pathogens. Its efficacy in controlling agricultural diseases could contribute to sustainable farming practices.

Mechanism of Action

The mechanism of action of cyanomethyl methyl methylphosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Key Structural Insights :

  • Methyl methylphosphonate (C₂H₇O₃P) is the simplest ester, with one methyl group directly bonded to phosphorus and another as an ester .
  • Dimethyl methylphosphonate adds a second methyl ester, increasing molecular weight and altering polarity .
  • Ethyl methyl methylphosphonate introduces an ethyl ester, enhancing hydrophobicity compared to methyl esters .
  • Cyclohexyl derivatives (e.g., CAS 7040-52-0) feature bulky cyclohexyl groups, impacting steric hindrance and solubility .

Physical and Chemical Properties Comparison

Table 1: Physical Properties of Selected Methylphosphonates

Compound Boiling Point Density Solubility Stability
Methyl methylphosphonate Not reported ~1.2 g/cm³ Miscible in polar solvents Hydrolytically stable
Dimethyl methylphosphonate 181°C 1.16 g/cm³ Water-soluble Stable under ambient conditions
Ethyl methyl methylphosphonate Not reported ~1.1 g/cm³ Moderate in ethanol Sensitive to strong acids/bases
Cyclohexyl methyl methylphosphonate >200°C 1.05 g/cm³ Low water solubility High thermal stability

Notable Trends:

  • Polarity : Dimethyl and methyl derivatives exhibit higher polarity due to smaller ester groups, enhancing water solubility .
  • Thermal Stability : Bulky substituents (e.g., cyclohexyl) improve thermal stability but reduce solubility .
  • Hydrolytic Sensitivity : Ethyl esters may hydrolyze faster than methyl esters under acidic conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyanomethyl methyl methylphosphonate, and how do reaction conditions influence yield?

  • Methodological Answer : CMMP can be synthesized via nucleophilic substitution between methylphosphonate esters and cyanomethyl halides. For example, methyl methylphosphonate (CAS 1066-53-1) reacts with cyanomethyl bromide under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to yield CMMP . Reaction temperature (20–60°C) and solvent polarity critically affect yield: higher polarity solvents (e.g., DMF) improve solubility but may promote side reactions. Monitoring via <sup>31</sup>P NMR can identify intermediate phosphonate species .

Q. What analytical techniques are recommended for characterizing CMMP’s purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves CMMP from byproducts (e.g., unreacted methylphosphonate) using a C18 column and acetonitrile/water gradient .
  • Spectroscopy : <sup>31</sup>P NMR (δ ≈ 25–30 ppm for phosphonate esters) and <sup>13</sup>C NMR (δ ≈ 120 ppm for nitrile group) confirm functional groups. IR spectroscopy (C≡N stretch ~2240 cm⁻¹) validates cyanomethyl incorporation .

Q. How can researchers mitigate safety risks during CMMP synthesis and handling?

  • Methodological Answer : CMMP’s nitrile group poses toxicity risks. Use closed-system reactors and inert atmospheres (N₂/Ar) to minimize exposure. Post-synthesis quenching (e.g., NaHSO₃ for unreacted cyanomethyl halides) reduces hazardous waste. Safety protocols should align with those for structurally similar organophosphonates, such as methyl methylphosphonate (handling guidelines in ).

Advanced Research Questions

Q. How can computational modeling predict CMMP’s reactivity in novel reactions (e.g., with Grignard reagents)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites. For example, the nitrile group’s electrophilicity and phosphonate’s nucleophilicity can predict regioselectivity in cross-coupling reactions. Compare results with experimental <sup>31</sup>P NMR shifts to validate models .

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